2,6-difluoro-N-methyl-N-phenylbenzamide
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Overview
Description
2,6-Difluoro-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol . It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the amide nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-methyl-N-phenylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-methylaniline . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to a nitroso or nitro group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Amine derivatives of the original compound.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
2,6-Difluoro-N-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the N-methyl and N-phenyl groups, making it less hydrophobic and potentially less bioactive.
N-Methyl-N-phenylbenzamide: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2,6-Difluoro-N-methylbenzamide: Similar structure but without the phenyl group, which can influence its chemical properties and applications.
Uniqueness
2,6-Difluoro-N-methyl-N-phenylbenzamide is unique due to the combination of fluorine atoms, methyl group, and phenyl group, which confer specific chemical and biological properties . This combination can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .
Properties
Molecular Formula |
C14H11F2NO |
---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2,6-difluoro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11F2NO/c1-17(10-6-3-2-4-7-10)14(18)13-11(15)8-5-9-12(13)16/h2-9H,1H3 |
InChI Key |
ADJOILVKNLOCMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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